5alpha-Androstane-3beta,17alpha-diol

Structural biology Steroid transport SHBG ligand design

5alpha-Androstane-3beta,17alpha-diol is a C19 steroid and a naturally occurring metabolite of testosterone, classified as a 3-hydroxylated androgen derivative. Unlike the more abundant 3α,17β-diol and 3β,17β-diol epimers, this isomer carries hydroxyl groups in the 3β and 17α configurations, a stereochemistry that markedly alters its molecular recognition by steroid-binding proteins and its distribution in biological matrices.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 5856-11-1
Cat. No. B108441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Androstane-3beta,17alpha-diol
CAS5856-11-1
Synonyms5 alpha Androstane 3 alpha,17 beta diol
5 alpha Androstane 3 beta,17 alpha diol
5 alpha Androstane 3 beta,17 beta diol
5 alpha Androstane 3alpha,17 beta diol
5 alpha-Androstane-3 alpha,17 beta-diol
5 alpha-Androstane-3 beta,17 alpha-diol
5 alpha-Androstane-3 beta,17 beta-diol
5 alpha-Androstane-3alpha,17 beta-diol
5 Androstane 3,17 diol
5 beta Androstane 3 alpha,17 beta diol
5 beta-Androstane-3 alpha,17 beta-diol
5-Androstane-3,17-diol
5alpha Androstane 3beta,17alpha diol
5alpha-Androstane-3beta,17alpha-diol
Androstane 3,17 diol
Androstane-3,17-diol
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
InChIInChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1
InChIKeyCBMYJHIOYJEBSB-YISWTCPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Androstane-3beta,17alpha-diol (CAS 5856-11-1): A Structurally Distinct Androgen Metabolite for Targeted Research


5alpha-Androstane-3beta,17alpha-diol is a C19 steroid and a naturally occurring metabolite of testosterone, classified as a 3-hydroxylated androgen derivative [1]. Unlike the more abundant 3α,17β-diol and 3β,17β-diol epimers, this isomer carries hydroxyl groups in the 3β and 17α configurations, a stereochemistry that markedly alters its molecular recognition by steroid-binding proteins and its distribution in biological matrices [2]. The compound has been co-crystallized with the N-terminal LG-domain of human sex hormone-binding globulin (SHBG), yielding high-resolution structural data that reveal a binding orientation distinct from that of estradiol yet shared with other C19 androgens [3].

Stereochemical-control study fit: Distinct 3β,17α configuration alters SHBG recognition relative to other androstanediol epimers.
SHBG ligand design: Crystallographically validated binding orientation supports 17α-position derivatization studies.
Metabolite identity research: Preferential fecal monosulfate profile distinguishes this isomer in steroid metabolomics.

Why 5alpha-Androstane-3beta,17alpha-diol Cannot Be Interchanged with Its 3α,17β- or 3β,17β-Diol Analogs


The androstanediol family comprises multiple epimers that differ only in the stereochemistry of the 3- and 17-hydroxyl groups, yet these subtle changes drive profound differences in protein binding, metabolic fate, and biological activity. The 3β,17α-diol isomer adopts a distinct orientation within the SHBG steroid-binding pocket compared to estradiol [1] and is preferentially excreted as a monosulfate conjugate in human feces, whereas the 3α,17β-diol epimer dominates in plasma [2]. Consequently, researchers who substitute one androstanediol for another without verifying stereochemical identity risk introducing uncharacterized binding artifacts or misinterpreting metabolic pathway data. The quantitative evidence below demonstrates exactly where the 3β,17α-epimer diverges from its closest structural neighbors.

SHBG binding orientation mismatch Replacing the 3β,17α-diol with a 17β-epimer may reverse ligand orientation and disrupt probe reactivity at the 17α position.
Conjugate and matrix distribution shift The 3α,17β-diol isomer predominantly forms glucuronidated plasma species, while the 3β,17α form appears as a fecal monosulfate; misinterpretation of metabolic pathways may occur if isomers are interchanged.
Enzymatic recognition variability Hydroxysteroid dehydrogenases and sulfotransferases discriminate 3α vs 3β hydroxyls; using the wrong epimer can obscure epimer-specific kinetic data.

5alpha-Androstane-3beta,17alpha-diol: Quantitative Differentiation Evidence for Scientific Procurement


SHBG Binding Orientation: X‑Ray Crystallographic Evidence of a Forward Binding Mode Distinct from Estradiol

In the crystal structure of human SHBG (PDB 1LHN), 5α-androstane-3β,17α-diol binds in a 'forward' orientation that is identical to that of dihydrotestosterone and 3β,17β-diol, but opposite to the 'reverse' orientation adopted by estradiol [1]. This stereospecific binding mode places the 17α-hydroxyl group in a distinct hydrogen‑bond network involving Ser42, fixing the D‑ring in a position that allows covalent modification via the 17α‑position without losing SHBG affinity, a feature not accessible with the 17β‑epimer [2].

SHBG binding orientation
Head-to-head
Forward (androgen-like) orientation with 17α-OH engaged in Ser42 H-bond network; estradiol adopts reverse orientation.
Supports stereochemical-control in SHBG probe design: only the 17α-epimer permits covalent derivatization without loss of binding.
X-ray crystallography at 2.0 Å resolution; PDB 1LHN.
Structural biology Steroid transport SHBG ligand design

Differential Conjugation and Excretion Profile: Predominant Fecal Monosulfate versus Plasma Glucuronide

HMDB records establish that 5α-androstane-3β,17α-diol is found primarily in the monosulfate fraction of normal human feces, whereas the 3α,17β-diol epimer is predominantly measured as a glucuronide conjugate in plasma [1]. This distribution reflects the intestinal conversion of 3α‑hydroxy‑5α‑steroids to 3β‑hydroxy‑5α‑steroids and subsequent monosulfation, a pathway that selectively generates the 3β,17α‑diol isomer from bile‑derived disulfates [1].

Conjugation & distribution
Class-level
Predominant fecal monosulfate for the 3β,17α epimer, versus plasma glucuronide for the 3α,17β epimer.
Avoids misannotation of biliary vs systemic metabolites in conjugate profiling studies.
Qualitative metabolome data; quantitative fecal/plasma ratios not available.
Steroid metabolomics Biliary excretion Gut‑steroid axis

Predicted SHBG Binding Affinity: In Silico Kd Suggests High‑Affinity Interaction Comparable to Endogenous Androgens

Super‑PRED computational analysis predicts a Kd of 0.7762 nM for 5α-androstane-3β,17α-diol binding to sex hormone‑binding globulin (UniProt P04278) [1]. While experimental Kd values for this epimer have not been published, the predicted affinity aligns within an order of magnitude of the low‑nanomolar affinities reported for DHT and testosterone, suggesting that the 3β,17α‑isomer retains the high‑affinity SHBG binding characteristic of androgen metabolites [2].

Predicted SHBG affinity
Data to verify
Predicted Kd = 0.7762 nM
In silico estimate aligns with low-nanomolar androgen affinity; experimental binding data still required.
Super-PRED target prediction; no published experimental Kd for this epimer.
Computational pharmacology Steroid-binding proteins In silico screening

Research and Industrial Application Scenarios for 5alpha-Androstane-3beta,17alpha-diol


Photoaffinity and Chemical Probe Design Targeting SHBG

The crystallographically validated accessibility of the 17α‑position in the SHBG‑bound state makes this epimer the preferred scaffold for synthesizing 17α‑derivatized photoaffinity probes or radioligands. As demonstrated by Chambon et al. (2001), 17α‑alkylamine derivatives retain SHBG binding and enable covalent labeling of Trp‑84 in the steroid‑binding pocket, a modification strategy that cannot be replicated with the 17β‑hydroxy epimers [1].

Steroid Metabolomics and Biliary Excretion Studies

Because 5α-androstane-3β,17α-diol is the hallmark monosulfate species in human feces and arises from intestinal processing of biliary disulfates, this compound is an authentic reference standard for LC‑MS/MS assays quantifying fecal steroid excretion and for studying the gut‑liver steroid axis in metabolic disease research [2].

Androgen Receptor and SHBG Binding Assay Calibration

The distinct binding orientation and the predicted low‑nanomolar SHBG affinity support the use of this epimer as a calibrant or competitor in binding assays designed to discriminate between androgen‑like and estrogen‑like binding modes. Its inclusion in screening panels helps ensure that stereochemical selectivity is captured when evaluating novel steroid‑binding small molecules [3].

Enzymology of Steroid Hydroxysteroid Dehydrogenases and Sulfotransferases

The 3β‑hydroxy‑5α configuration makes this diol a specific substrate or inhibitor probe for enzymes that discriminate between 3α‑ and 3β‑hydroxyl groups, such as 3α‑hydroxysteroid dehydrogenase isoforms. Its availability as a pure synthetic standard facilitates kinetic studies that differentiate epimer‑specific enzyme activity [2].

Application
Selection Property
Validation Focus
SHBG-targeted probe design
17α-position accessibility in bound state
SHBG binding retention upon 17α-derivatization
Fecal steroid metabolite profiling
Monosulfate conjugate specificity
Authentic standard for conjugate isomer identification
Steroid-binding assay calibration
Stereochemical binding mode discrimination
Differentiate androgen-like vs estrogen-like SHBG binding
3α/3β-hydroxysteroid dehydrogenase studies
3β-hydroxy-5α configuration specificity
Epimer-specific enzyme kinetics
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